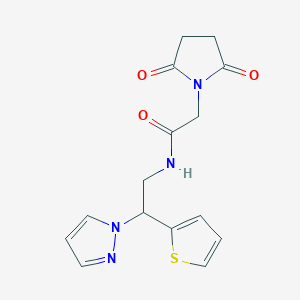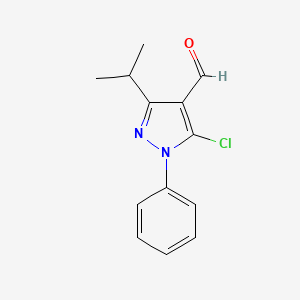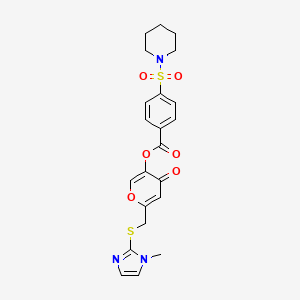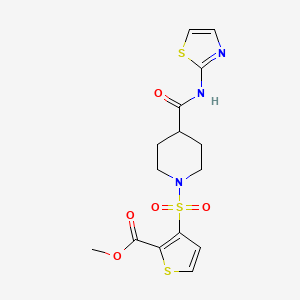![molecular formula C20H22N4O3S B2786077 N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide CAS No. 256458-63-6](/img/structure/B2786077.png)
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide, also known as GW-501516, is a synthetic drug that belongs to a class of compounds called selective androgen receptor modulators (SARMs). It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance endurance and stamina has led to its use as a performance-enhancing drug by athletes and bodybuilders. In
Wirkmechanismus
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, increased glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina, improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been shown to increase muscle fiber size and improve muscle strength.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also has a long half-life and can be administered orally. However, there are also some limitations to its use in lab experiments. It has a narrow therapeutic window and can cause toxicity at high doses. It also has the potential to interact with other drugs and supplements.
Zukünftige Richtungen
There are several future directions for the study of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide. One area of research is the development of more potent and selective PPAR-delta agonists. Another area of research is the study of the long-term effects of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide on cardiovascular and metabolic health. Additionally, more research is needed to understand the potential risks and benefits of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide for athletic performance enhancement.
Synthesemethoden
The synthesis of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide involves several steps. The first step is the synthesis of 4-bromo-1-butene from 1-butanol using hydrogen bromide as a catalyst. The second step is the synthesis of 4-(4-aminophenyl)sulfonylphenylboronic acid from 4-bromo-1-butene using Suzuki coupling reaction. The third step is the synthesis of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide from 4-(4-aminophenyl)sulfonylphenylboronic acid and 1-(4-chlorobenzyl)-4-methylpiperazine using Buchwald-Hartwig coupling reaction.
Wissenschaftliche Forschungsanwendungen
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to treat cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, it has been studied for its potential to treat metabolic disorders, such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)22-16-5-7-17(8-6-16)28(26,27)24-13-11-23(12-14-24)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNYYLQXNSAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[5-[(4-ethylphenyl)carbamoyl]-2-fluorophenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2785994.png)
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785996.png)
![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
![8-fluoro-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2786005.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)

![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)

![4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2786014.png)
